Cas no 55486-06-1 ((Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate)

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate structure
55486-06-1 structure
Product name:(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate
CAS No:55486-06-1
MF:C17H14O6
Molecular Weight:314.289
CID:2032736
PubChem ID:5316819

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate 化学的及び物理的性質

名前と識別子

    • (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate
    • (Z,E) isomer of the enol ester of dopaldehyde with caffeic acid
    • 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (Z,E)-2-(3,4-dihydroxyphenyl) ethenyl ester
    • nepetoidin B
    • netpetoidin B
    • [ "" ]
    • 3-(3,4-dihydroxyphenyl)-2-propenoic acid (z,e)-2-(3,4-dihydroxy-phenyl) ethenyl ester
    • NepetoidinB
    • CS-0142070
    • AKOS040762113
    • [(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • HY-N8263
    • CHEMBL2335274
    • 55486-06-1
    • 99816-39-4
    • ((Z)-2-(3,4-dihydroxyphenyl)ethenyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • DA-76102
    • (E)-3-(3,4-Dihydroxy-phenyl)-acrylic acid (Z)-2-(3,4-dihydroxy-phenyl)-vinyl ester
    • Nepetoidin B
    • FN137333
    • インチ: InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H/b6-3+,8-7-
    • InChIKey: GFZFUVWXGQWUGX-DGEKEWMVSA-N
    • SMILES: c1cc(c(cc1/C=C/C(=O)O/C=C\c2ccc(c(c2)O)O)O)O

計算された属性

  • 精确分子量: 314.07903816g/mol
  • 同位素质量: 314.07903816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 446
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • XLogP3: 2.07

じっけんとくせい

  • Color/Form: Yellow powder
  • 密度みつど: 1.5±0.1 g/cm3
  • Boiling Point: 587.4±50.0 °C at 760 mmHg
  • フラッシュポイント: 219.4±23.6 °C
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate Security Information

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N63180-5 mg
Nepetoidin B
55486-06-1
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4648-1mg
Nepetoidin B
55486-06-1
1mg
¥ 3600 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212710-5mg
Nepetoidin B
55486-06-1 98%
5mg
¥2214.00 2024-05-09
TargetMol Chemicals
TN4648-1 mg
Nepetoidin B
55486-06-1 98%
1mg
¥ 3,600 2023-07-10
A2B Chem LLC
AG34348-5mg
Nepetoidin B
55486-06-1 95%
5mg
$819.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4648-1 mg
Nepetoidin B
55486-06-1
1mg
¥2035.00 2022-04-26

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate 関連文献

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoateに関する追加情報

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate (CAS No. 55486-06-1): A Comprehensive Overview

(Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate (CAS No. 55486-06-1) is a unique and multifaceted compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, often referred to by its systematic name, is a derivative of hydroxyphenyl and propenoate moieties, which contribute to its diverse biological activities and potential applications.

The structure of (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate is characterized by the presence of two dihydroxyphenyl groups and a double bond configuration that imparts specific stereochemical properties. The Z and E configurations of the double bonds are crucial for the compound's reactivity and biological activity. These structural features make it an intriguing subject for both academic research and industrial applications.

In recent years, extensive studies have been conducted to explore the potential therapeutic applications of (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate. One of the most notable areas of research is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate has also demonstrated antioxidant properties. The presence of multiple hydroxyl groups in the molecule allows it to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders, where oxidative stress plays a significant role.

The pharmacological profile of (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate has been further elucidated through in vitro and in vivo studies. In vitro experiments have shown that the compound can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.

In vivo studies have also provided valuable insights into the safety and efficacy of (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate. Animal models have demonstrated that the compound can effectively reduce inflammation and oxidative stress without causing significant side effects. These findings suggest that it has a favorable safety profile and may be suitable for further clinical development.

The synthesis of (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate has been optimized through various methods to improve yield and purity. One common approach involves the coupling of appropriate phenolic derivatives followed by selective oxidation to form the desired double bond configuration. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have also been employed to enhance efficiency and scalability.

In addition to its therapeutic potential, (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate has found applications in other areas such as materials science. Its unique structural features make it a valuable building block for the development of functional materials with specific optical and electronic properties. For example, it has been used in the synthesis of polymers with enhanced stability and biocompatibility.

The future prospects for (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential. Clinical trials are being planned to evaluate its efficacy in treating various diseases such as arthritis, neurodegenerative disorders, and cancer. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and reduce dosing frequency.

In conclusion, (Z)-[2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)-2-propenoate (CAS No. 55486-06-1) is a versatile compound with a wide range of potential applications in medicine and materials science. Its unique chemical structure confers multiple biological activities that make it an attractive target for further research and development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing human health and technological innovation.

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